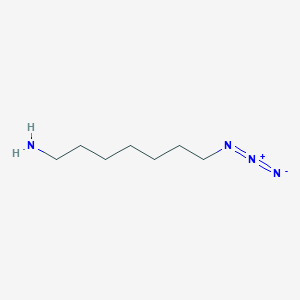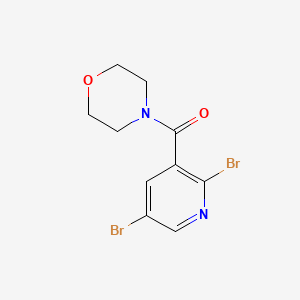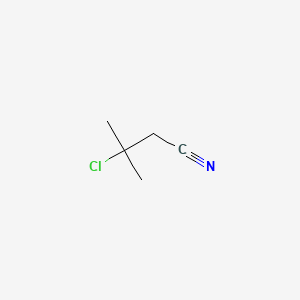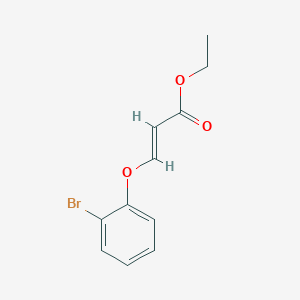
1-(2-Methylsulfonylethyl)azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylsulfonylethyl)azetidin-3-amine is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol It is known for its unique structure, which includes an azetidine ring substituted with a methylsulfonylethyl group and an amine group
Vorbereitungsmethoden
The synthesis of 1-(2-Methylsulfonylethyl)azetidin-3-amine typically involves the reaction of azetidine with a suitable methylsulfonylethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain high-purity products .
Analyse Chemischer Reaktionen
1-(2-Methylsulfonylethyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and appropriate catalysts or reagents to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted azetidine compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Methylsulfonylethyl)azetidin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(2-Methylsulfonylethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the methylsulfonylethyl group can enhance its lipophilicity and membrane permeability. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylsulfonylethyl)azetidin-3-amine can be compared with other similar compounds, such as:
1-(2-Methylsulfonylethyl)pyrrolidine-3-amine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
1-(2-Methylsulfonylethyl)piperidine-3-amine: Contains a piperidine ring, offering different chemical and biological properties.
1-(2-Methylsulfonylethyl)azetidine-3-carboxylic acid: Features a carboxylic acid group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific azetidine ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H14N2O2S |
|---|---|
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
1-(2-methylsulfonylethyl)azetidin-3-amine |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)3-2-8-4-6(7)5-8/h6H,2-5,7H2,1H3 |
InChI-Schlüssel |
QKGZXCZPGNWLAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCN1CC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)

![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)



![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane](/img/structure/B12281317.png)
![N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12281318.png)
![{Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B12281321.png)


![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole](/img/structure/B12281343.png)
